molecular formula C20H23ClN2O2 B4844753 N-(3-chloro-4-methoxyphenyl)-4-(1-piperidinylmethyl)benzamide

N-(3-chloro-4-methoxyphenyl)-4-(1-piperidinylmethyl)benzamide

Cat. No. B4844753
M. Wt: 358.9 g/mol
InChI Key: FCOCKRHKFINGLA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as CM156, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising results in various preclinical studies, making it a subject of interest for further research.

Mechanism of Action

The exact mechanism of action of CM156 is not fully understood. However, it has been suggested that CM156 may exert its therapeutic effects by modulating various signaling pathways, including the PI3K-Akt and MAPK pathways. Additionally, CM156 has been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression.
Biochemical and Physiological Effects:
CM156 has been found to exhibit various biochemical and physiological effects in preclinical studies. These include the induction of apoptosis, inhibition of cell proliferation, reduction of neuroinflammation, and improvement of cognitive function. Additionally, CM156 has been found to modulate various signaling pathways and inhibit the activity of histone deacetylases.

Advantages and Limitations for Lab Experiments

One of the advantages of CM156 is its potential therapeutic applications in various diseases, making it a subject of interest for further research. Additionally, CM156 has been found to exhibit promising results in preclinical studies, indicating its potential efficacy. However, one of the limitations of CM156 is its limited availability, which may hinder its use in further research.

Future Directions

There are several future directions for research on CM156. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of CM156 and to identify potential targets for its therapeutic effects. Furthermore, the development of more efficient synthesis methods for CM156 may increase its availability and facilitate its use in further research.

Scientific Research Applications

CM156 has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, CM156 has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CM156 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-25-19-10-9-17(13-18(19)21)22-20(24)16-7-5-15(6-8-16)14-23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCKRHKFINGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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